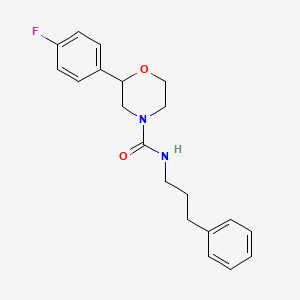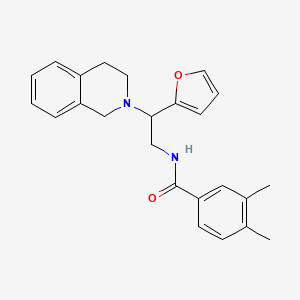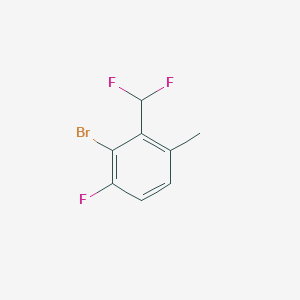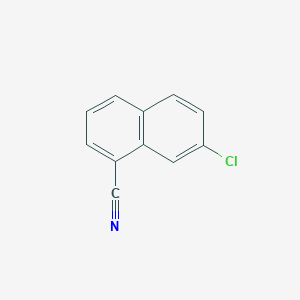![molecular formula C22H20O5 B2576447 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde CAS No. 428481-87-2](/img/structure/B2576447.png)
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes methoxy, phenoxy, and benzaldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde.
Etherification: The hydroxyl group is etherified with 2-(3-phenoxyphenoxy)ethanol under basic conditions to form the desired ether linkage.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactants: Using bulk quantities of starting materials.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions.
Purification: Utilizing large-scale purification techniques such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of the phenoxyethoxy group.
4-Methoxybenzaldehyde: Lacks the additional ether linkages present in 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde.
3-Methoxy-4-hydroxybenzaldehyde: Similar core structure but with a hydroxyl group instead of the ether linkages.
Uniqueness
This compound is unique due to its complex structure, which includes multiple ether linkages and aromatic rings
特性
IUPAC Name |
3-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-24-22-14-17(16-23)10-11-21(22)26-13-12-25-19-8-5-9-20(15-19)27-18-6-3-2-4-7-18/h2-11,14-16H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTTWCZNZFJGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)



![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)


![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2576381.png)
![4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)
![N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide](/img/structure/B2576386.png)

